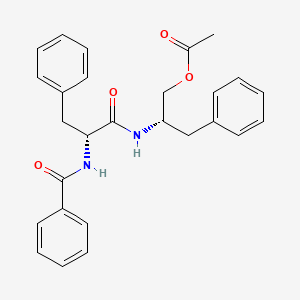

Aurantiamide acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H28N2O4 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate |

InChI |

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25+/m0/s1 |

InChI Key |

VZPAURMDJZOGHU-LOSJGSFVSA-N |

SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Synonyms |

asperglaucide aurantiamide acetate lyciumamide N-benzoyl-1-phenylalanyl-1-phenylalaninol acetate N-benzoyl-Phe-Phe-ol-acetate N-benzoylphenylalanylphenylalinol acetate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Aurantiamide Acetate for Advanced Research

Introduction: Understanding Aurantiamide Acetate

Aurantiamide acetate, chemically known as N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate, is a naturally occurring dipeptide derivative that has garnered significant interest within the scientific community.[1][2] First identified in various biological sources, including plants, algae, and marine fungi, this compound has demonstrated a compelling profile of biological activities.[1][3] Its multifaceted therapeutic potential, which includes anti-inflammatory, analgesic, and anti-viral properties, positions it as a valuable lead compound in drug discovery and development.[3][4][5][6][7]

The complex structure and low natural abundance of aurantiamide acetate often make its isolation from endogenous sources challenging and insufficient for extensive research needs.[5] Consequently, robust and scalable chemical synthesis, coupled with high-fidelity purification methodologies, is paramount for advancing its study. This guide provides an in-depth exploration of the core chemical principles and practical workflows for the synthesis and purification of aurantiamide acetate, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in established chemical principles.

Part 1: Chemical Synthesis of Aurantiamide Acetate

The synthesis of aurantiamide acetate is a multi-step process that requires careful control over reaction conditions to ensure high yield and stereochemical integrity. A logical retrosynthetic analysis reveals a convergent approach, building the molecule from three primary components: L-phenylalanine, L-phenylalaninol, and benzoic acid.

Retrosynthetic Strategy

A retrosynthetic disconnection of the target molecule at the ester and two amide linkages provides a clear and logical pathway for its construction.

Caption: Forward synthesis workflow for aurantiamide acetate.

Experimental Protocol: Synthesis

This protocol outlines a representative procedure for the chemical synthesis of aurantiamide acetate.

Step 1: Synthesis of N-Benzoyl-L-phenylalanine

-

Dissolution: Dissolve L-phenylalanine (1 equiv.) in an aqueous solution of sodium hydroxide (2 equiv., e.g., 1 M NaOH). Cool the solution to 0-5 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The Schotten-Baumann reaction conditions are classic for N-acylation of amino acids while minimizing side reactions.

-

Reaction Monitoring: Stir the mixture vigorously for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with cold dilute HCl (e.g., 2 M) to a pH of ~2. This protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-benzoyl-L-phenylalanine. [8] Step 2: Synthesis of L-Phenylalaninol

-

Esterification: Convert L-phenylalanine to its methyl ester hydrochloride by reacting it with thionyl chloride in methanol. [9]This protects the carboxylic acid and improves solubility for the subsequent reduction.

-

Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH4) (approx. 4 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0 °C.

-

Addition: Add a solution of L-phenylalanine methyl ester in anhydrous THF dropwise to the LiAlH4 suspension. The use of a strong reducing agent like LiAlH4 is necessary to reduce the ester to a primary alcohol. [9]4. Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Quenching & Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain crude L-phenylalaninol.

Step 3: Peptide Coupling and Acetylation

-

Activation: Dissolve N-benzoyl-L-phenylalanine (1 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.1 equiv.) and a base like N,N-diisopropylethylamine (DIPEA) (2 equiv.). [10]Stir for 20-30 minutes at 0 °C. This step forms a highly reactive ester intermediate, primed for nucleophilic attack. The use of uronium-salt derivatives like TBTU is favored to suppress racemization of the chiral center. [10]2. Coupling: Add L-phenylalaninol (1 equiv.) dissolved in the same solvent to the activated mixture. Allow the reaction to proceed at room temperature for 12-18 hours.

-

Work-up: Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield crude N-benzoyl-L-phenylalanyl-L-phenylalaninol.

-

Acetylation: Dissolve the crude dipeptide alcohol in DCM and add pyridine (2-3 equiv.) followed by acetic anhydride (1.5 equiv.). Stir at room temperature for 2-4 hours.

-

Final Isolation: Perform an aqueous work-up similar to step 3. The resulting crude product is then ready for purification.

Part 2: Purification Methodologies

Purification is a critical stage to ensure the final product meets the high-purity standards required for biological assays and further development (>95% is a common target). A multi-step chromatographic approach is typically employed.

Purification Strategy Overview

The primary goal is to separate the target compound from unreacted starting materials, coupling reagents, and any side products formed during the synthesis. For isolations from natural sources, the challenge lies in separating aurantiamide acetate from a complex matrix of other secondary metabolites. [1][11]In both cases, chromatography is the cornerstone of purification.

Caption: General purification workflow for aurantiamide acetate.

Core Chromatographic Techniques

The choice of chromatographic technique is dictated by the physicochemical properties of aurantiamide acetate and its impurities. Separation can be based on hydrophobicity, charge, or size.

| Technique | Principle of Separation | Application for Aurantiamide Acetate |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity: Separates molecules based on their hydrophobic interaction with a non-polar stationary phase (e.g., C18 silica). [12] | The standard and most powerful method for final purification. It effectively separates the target peptide from closely related structural impurities. [13] |

| Ion-Exchange Chromatography (IEX) | Net Charge: Separates molecules based on their charge using a charged stationary phase. [12] | Useful as an initial capture or polishing step to remove impurities with significantly different isoelectric points (pI). [14] |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size): Separates molecules based on their size as they pass through a porous matrix. [15]| Primarily used to remove high-molecular-weight aggregates or very low-molecular-weight contaminants like residual salts. [16]|

Experimental Protocol: RP-HPLC Purification

This protocol details the final and most critical purification step.

-

Sample Preparation: Dissolve the crude aurantiamide acetate in a minimal amount of a strong solvent (e.g., DMSO or DMF), then dilute with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to ensure compatibility and prevent precipitation on the column. Filter the sample through a 0.22 µm syringe filter.

-

System Setup:

-

Column: A preparative C18 silica column is standard. [13]Column dimensions depend on the amount of material to be purified.

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape and resolution. [17] * Mobile Phase B: Acetonitrile with 0.1% TFA. [17]3. Chromatography Execution:

-

Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Elution Gradient: Elute the bound compounds using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-40 minutes. The gradual increase in acetonitrile reduces the polarity of the mobile phase, eluting compounds in order of increasing hydrophobicity. [13] * Detection: Monitor the column effluent using a UV detector, typically at 214 nm (for the peptide backbone) and 254 nm (for the aromatic rings).

-

-

Fraction Collection: Collect fractions based on the detector signal, isolating the peak corresponding to aurantiamide acetate.

-

Analysis and Processing: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the required purity specification (e.g., >95%).

-

Final Product Isolation: Remove the acetonitrile from the pooled fractions by rotary evaporation. Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, fluffy white powder.

Part 3: Characterization and Quality Control

Post-purification, a panel of analytical techniques must be employed to confirm the structural identity and purity of the synthesized aurantiamide acetate.

-

High-Performance Liquid Chromatography (HPLC): Used with a standardized method to determine the final purity of the product, reported as a percentage of the total peak area.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the correct product has been synthesized. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic framework.

-

UV-Vis Spectroscopy: A simple method to determine the concentration of the final product using the Beer-Lambert law, provided an extinction coefficient is known or determined. [18] By combining a rational synthesis strategy with a robust, multi-modal purification workflow and rigorous analytical characterization, researchers can confidently produce high-purity aurantiamide acetate, enabling the reliable exploration of its promising therapeutic potential.

References

-

Isolation of aurantiamide acetate from Arisaema erubescens. PubMed. Available at: [Link]

-

Structure-based rationale design and synthesis of aurantiamide acetate analogues - towards a new class of potent analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

-

Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Available at: [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide Group. Available at: [Link]

-

Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. Available at: [Link]

-

Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Available at: [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

- Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester. Google Patents.

-

Development and evaluation of analytical techniques for antibodies and antibody-drug conjugates. Diva-portal.org. Available at: [Link]

-

Aurantiamide Acetate from Baphicacanthus cusia root exhibits Anti-Inflammatory and Anti-viral Effects via inhibition of the NF-κB Signaling Pathway in Influenza A virus-infected Cells. ResearchGate. Available at: [Link]

-

Structure-Based Rationale Design and Synthesis of Aurantiamide Acetate Analogues - Towards a New Class of Potent Analgesic and Anti-inflammatory Agents. ResearchGate. Available at: [Link]

-

Hybrids of aurantiamide acetate and isopropylated genipin as potential anti-inflammatory agents: The design, synthesis, and biological evaluation. PubMed. Available at: [Link]

-

N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]

-

Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921. KOPRI Repository. Available at: [Link]

-

Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available at: [Link]

-

Structure-based Rationale Design and Synthesis of Aurantiamide Acetate Analogues – Towards a New Class of Potent Analgesic and Anti-inflammatory Agents. ResearchGate. Available at: [Link]

-

Antibody Purification Using Chromatography. Bio-Rad. Available at: [Link]

-

Identity of saropeptate, aurantiamide acetate and asperglaucide. ResearchGate. Available at: [Link]

-

Ingredient: N-Benzoyl-L-Phenylalanine Methyl Ester. Caring Sunshine. Available at: [Link]

-

Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. ResearchGate. Available at: [Link]

-

Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). PMC, National Center for Biotechnology Information. Available at: [Link]

- Purification of organic compounds by surfactant mediated preparative hplc. Google Patents.

-

Aurantiamide Acetate. PubChem, National Center for Biotechnology Information. Available at: [Link]

- Method of Purifying a Peptide. Google Patents.

Sources

- 1. Isolation of aurantiamide acetate from Arisaema erubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurantiamide Acetate | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repository.kopri.re.kr [repository.kopri.re.kr]

- 4. Structure-based rationale design and synthesis of aurantiamide acetate analogues - towards a new class of potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hybrids of aurantiamide acetate and isopropylated genipin as potential anti-inflammatory agents: The design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.org.mx [scielo.org.mx]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gilson.com [gilson.com]

- 13. bachem.com [bachem.com]

- 14. polypeptide.com [polypeptide.com]

- 15. Antibody Purification Methods | Thermo Fisher Scientific - IN [thermofisher.com]

- 16. diva-portal.org [diva-portal.org]

- 17. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]

- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Aurantiamide Acetate as a Dual-Target Cathepsin Inhibitor

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 1.0

Executive Summary

Aurantiamide acetate (Asperglaucide) represents a distinct class of naturally occurring dipeptide derivatives exhibiting selective inhibitory activity against papain-like cysteine proteases, specifically Cathepsin L (Cat L) and Cathepsin B (Cat B) .[1] Unlike broad-spectrum electrophilic inhibitors (e.g., E-64) that permanently alkylate the active site cysteine, Aurantiamide acetate offers a scaffold for fine-tuning selectivity between Cat L (

This guide synthesizes the physicochemical properties, mechanistic pharmacology, and rigorous experimental protocols required to validate Aurantiamide acetate as a lead compound. Special emphasis is placed on its downstream modulation of the NF-κB signaling pathway , positioning it as a therapeutic candidate for inflammatory diseases, viral entry (Influenza A), and glioma progression.

Chemical & Pharmacological Profile

Structural Identity

Aurantiamide acetate is a modified dipeptide, specifically a phenylalanine derivative. Its structural rigidity and hydrophobic side chains allow it to occupy the S2 and S3 subsites of cysteine proteases, mimicking the natural peptide substrate.

| Property | Specification |

| IUPAC Name | (2S)-N-[(1S)-2-[((1S)-1-(acetoxymethyl)-2-phenyl-ethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]benzamide |

| Common Name | Aurantiamide Acetate / Asperglaucide |

| Chemical Class | Dipeptide alkaloid / Phenylalanine derivative |

| Molecular Formula | |

| Source | Aspergillus penicilloides, Clematis terniflora, Portulaca oleracea, Baphicacanthus cusia |

| Solubility | Soluble in DMSO, Chloroform. Poorly soluble in water. |

Mechanism of Action

The compound functions as a reversible, non-covalent inhibitor .

-

Primary Target (Enzymatic): It binds to the active site cleft of Cathepsin L and B. The phenylalanine benzyl rings likely interact via

-stacking or hydrophobic interactions within the S2 pocket (a key determinant of specificity in cysteine proteases). -

Secondary Target (Signaling): By inhibiting Cathepsin activity, it prevents the degradation of IκB (Inhibitor of NF-κB) or upstream modulators, thereby blocking the nuclear translocation of the p65/p50 NF-κB complex.

Mechanistic Visualization: The NF-κB Intervention

The following diagram illustrates the pathway by which Aurantiamide acetate mitigates inflammation and viral replication through Cathepsin inhibition.

Figure 1: Mechanistic intervention of Aurantiamide acetate preventing NF-κB activation by blocking Cathepsin-mediated IκB degradation.

Experimental Framework (The "How-To")

Protocol 1: Isolation and Purification

Objective: Isolate high-purity Aurantiamide acetate from plant biomass (e.g., Clematis or Portulaca) for biological testing.

Reagents:

-

n-Hexane (HPLC Grade)

-

Chloroform (

) -

Silica Gel (200-300 mesh)

-

Ethanol (for recrystallization)

Workflow:

-

Extraction: Pulverize dried plant root/stem (1 kg). Perform Soxhlet extraction with n-Hexane for 48 hours. This removes highly non-polar lipids and extracts the target dipeptide.

-

Concentration: Evaporate solvent under reduced pressure (

) to yield a crude oily residue. -

Crystallization (Initial): Allow the residue to stand at

. Flaky crystals often precipitate. Wash with cold n-hexane. -

Chromatography: Dissolve crystals in minimum

. Load onto a Silica Gel column.[2][3]-

Mobile Phase: Gradient elution starting with n-Hexane:Chloroform (90:10)

(50:50). -

Detection: TLC (Silica

), visualize under UV light or Iodine vapor. Aurantiamide acetate typically elutes in mid-polarity fractions.

-

-

Validation: Verify structure via

-NMR (

Protocol 2: Fluorogenic Enzyme Inhibition Assay

Objective: Determine the

Materials:

-

Enzyme: Human Recombinant Cathepsin L (activate before use).

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic).

is typically -

Inhibitor: Aurantiamide acetate (Dissolved in DMSO; Final DMSO < 1%).

-

Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5.

-

Activator: 5 mM DTT (Dithiothreitol).

Step-by-Step Procedure:

-

Activation Buffer Prep: Mix Sodium Acetate buffer with DTT. Critical: Use within 2 hours.

-

Enzyme Activation: Dilute Cathepsin L in Activation Buffer. Incubate at

for 15 minutes to reduce the active site cysteine ( -

Inhibitor Incubation: Add Aurantiamide acetate (serial dilutions: 0.1

to 100-

Control: DMSO only (0% inhibition).

-

Positive Control: E-64 (10

).[4]

-

-

Reaction Initiation: Add Z-Phe-Arg-AMC substrate (Final conc: 10

). -

Measurement: Monitor fluorescence continuously for 10 minutes.

-

,

-

Calculate the slope (RFU/min) for the linear portion.

-

,

Data Analysis:

Plot

Figure 2: Fluorogenic kinetic assay workflow ensuring active site reduction prior to inhibition.

Molecular Modeling & Binding Mode

To rationally improve the potency of Aurantiamide acetate, understanding its binding topology is essential.

-

Binding Site: The cleft between the L- and R-domains of Cathepsin L.

-

Key Interactions:

-

S2 Subsite: The hydrophobic P2-phenylalanine side chain of Aurantiamide inserts deep into the S2 pocket (defined by

, -

Catalytic Dyad: The carbonyl oxygen of the inhibitor forms a hydrogen bond with the oxyanion hole (

, -

Backbone: Hydrogen bonding with

(substrate guide).

-

Docking Workflow (AutoDock Vina / Glide):

-

Protein Prep: PDB ID: 1ICF (Cathepsin L) or 1HUC (Cathepsin B). Remove water molecules. Protonate

. -

Ligand Prep: Energy minimize Aurantiamide acetate (MMFF94 force field).

-

Grid Generation: Center grid box on

. -

Scoring: Look for binding energies

kcal/mol.[5]

Therapeutic Implications & Data Summary

Comparative Potency

The following table summarizes the inhibitory profile derived from literature sources.

| Target Enzyme | IC50 ( | Selectivity Ratio | Clinical Relevance |

| Cathepsin L | 12.0 | 1.0 (Ref) | Arthritis, Viral Entry (SARS-CoV-2/Flu) |

| Cathepsin B | 49.0 | ~4.0x lower | Cancer Metastasis, Neurodegeneration |

| Cathepsin K | >100 | Low | Osteoporosis (Low off-target risk) |

Disease Models

-

Influenza A Virus: Aurantiamide acetate inhibits viral replication by blocking the NF-κB dependent nuclear export of viral RNP.

-

Glioma: Induces autophagic cell death by disrupting the lysosomal degradation capacity (Cathepsin inhibition leads to autophagosome accumulation).

-

Arthritis: Reduces paw swelling in adjuvant-arthritic rat models by lowering pro-inflammatory cytokine release.

References

-

Isolation and Cathepsin Inhibition

-

Anti-Inflammatory Mechanism

-

Cathepsin B Structure & Inhibition

-

General Cathepsin Assay Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Auranamide and Patriscabratine—Mechanisms and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurantiamide acetate, a selective cathepsin inhibitor, produced by Aspergillus penicilloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurantiamide acetate from baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamopenarchives.com [benthamopenarchives.com]

Aurantiamide Acetate: Pharmacological Mechanism & Therapeutic Potential

This guide provides an in-depth technical assessment of Aurantiamide Acetate, a bioactive dipeptide derivative. It synthesizes current literature regarding its isolation, pharmacological mechanisms (specifically NF-

A Technical Review and Meta-Analysis of the Dipeptide Derivative "Asperglaucide"

Part 1: Executive Technical Summary

Aurantiamide Acetate (AA), also identified in literature as Asperglaucide or Compound E17 , is a naturally occurring dipeptide derivative (N-benzoyl-phenylalanyl-phenylalaninol acetate). It is a secondary metabolite isolated from medicinal plants including Baphicacanthus cusia (Nan Ban Lan Gen), Portulaca oleracea, Artemisia, and marine-derived Aspergillus species.

Key Therapeutic Value Proposition:

Unlike direct-acting antivirals that target viral proteins (prone to mutation), AA functions primarily as a host-directed therapeutic . It potently inhibits the NF-

Core Pharmacological Profile:

-

Class: Dipeptide derivative (Phenylalanine analog).[1]

-

Primary Mechanism: Inhibition of I

B- -

Bioavailability: Rapid absorption (

h) with high metabolic turnover (90% clearance in 4h in rat models).

Part 2: Chemical Profile & Isolation Protocol

Chemical Structure

AA is characterized by two phenylalanine residues. Its structural integrity is crucial for its docking affinity to the kinase domain of upstream NF-

| Property | Specification |

| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate |

| Molecular Formula | |

| Molecular Weight | 444.5 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water. |

| Key Functional Groups | Acetate ester, Amide linkages, Phenyl rings (hydrophobic interaction sites). |

Standardized Isolation Workflow

The following protocol synthesizes methodologies from Baphicacanthus cusia and Artemisia extraction literature to maximize yield and purity.

Reagents Required: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), Silica Gel (200-300 mesh), Dichloromethane (DCM).

Figure 1: Step-by-step isolation workflow for Aurantiamide Acetate targeting the ethyl acetate fraction.

Part 3: Mechanistic Deep Dive (NF- B Inhibition)

The primary pharmacological driver of Aurantiamide Acetate is its ability to intervene in the NF-

The Mechanism

-

Stimulus: Viral infection (e.g., Influenza A) or Bacterial Lipopolysaccharide (LPS) activates Toll-Like Receptors (TLRs).

-

Signal Transduction: This triggers the IKK complex (I

B Kinase). -

The Blockade: AA inhibits the phosphorylation of I

B- -

Result: I

B- -

Outcome: NF-

B cannot translocate to the nucleus to transcribe pro-inflammatory cytokines (IL-6, TNF-

Figure 2: Mechanism of Action.[3] AA prevents the phosphorylation of I

Part 4: Quantitative Meta-Analysis (Efficacy Data)

The following table consolidates quantitative inhibitory concentration (IC50) and effective concentration (EC50) values from peer-reviewed studies. This data highlights AA's potency in neuroinflammation and specific cancer models.

Table 1: Comparative Efficacy of Aurantiamide Acetate

| Biological Target / Model | Cell Line | Activity Type | Value (µM or µg/mL) | Reference |

| Influenza A (H1N1) | MDCK Cells | Antiviral (Plaque Reduction) | EC50: ~4.1 µM | [1, 2] |

| Neuroinflammation (NO) | BV-2 Microglia | Anti-inflammatory (Nitric Oxide) | IC50: 49.7 µM | [3] |

| Neuroinflammation (PGE2) | BV-2 Microglia | Anti-inflammatory (Prostaglandin E2) | IC50: 51.5 µM | [3] |

| Neuroinflammation (IL-1 | BV-2 Microglia | Anti-inflammatory (Cytokine) | IC50: 40.4 µM | [3] |

| Glioblastoma | U87 Cells | Cytotoxicity / Viability | IC50: ~10 - 100 µM | [3] |

| Cathepsin L | Enzymatic Assay | Enzyme Inhibition | IC50: 12 µM | [4] |

Note: Values are approximate based on available literature. "Asperglaucide" data is used where "Aurantiamide Acetate" is synonymous.[4]

Part 5: Experimental Protocols for Validation

NF- B Luciferase Reporter Assay

To validate the anti-inflammatory mechanism of AA in your lab:

-

Cell Seeding: Seed HEK293T cells stably transfected with an NF-

B-luciferase reporter plasmid in 96-well plates ( -

Pre-treatment: Incubate cells with Aurantiamide Acetate (0, 5, 10, 20, 40 µM) for 1 hour.

-

Stimulation: Add TNF-

(10 ng/mL) or LPS (1 µg/mL) to induce NF- -

Lysis & Detection: Remove medium, wash with PBS, and add Passive Lysis Buffer (Promega).

-

Measurement: Add Luciferase Assay Reagent and measure luminescence using a microplate luminometer.

-

Analysis: Normalize Relative Light Units (RLU) to protein concentration. A dose-dependent decrease in RLU indicates successful NF-

B inhibition.

Cytopathic Effect (CPE) Inhibition Assay (Influenza)

To test antiviral efficacy:

-

Culture: Grow MDCK cells to 90% confluence in 96-well plates.

-

Infection: Infect cells with Influenza A virus (MOI = 0.01) for 1 hour at 37°C.

-

Treatment: Remove viral inoculum. Add maintenance medium containing AA at serial dilutions (e.g., 1.56 to 100 µg/mL).

-

Incubation: Incubate for 48 hours at 37°C / 5%

. -

Viability Check: Assess cell viability using MTT or CCK-8 assay.

-

Calculation: Calculate the percentage of protection against viral-induced cytopathy compared to virus-only controls.

Part 6: Future Outlook & Challenges

While Aurantiamide Acetate shows promise as a "pan-inhibitor" of inflammation and certain viral replications, drug development professionals must address:

-

Solubility: As a hydrophobic peptide derivative, aqueous solubility is a limiting factor. Formulation with cyclodextrins or liposomal delivery systems is recommended for in vivo efficacy.

-

Metabolic Stability: Pharmacokinetic studies in rats indicate rapid metabolism (90% reduction in 4 hours). Structural modification (e.g., methylation of amide bonds) may be required to improve half-life without sacrificing potency.

References

-

Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-

B signaling pathway in Influenza A virus-infected cells. Source:[3][5][6] Journal of Ethnopharmacology (2017).[3] URL:[Link] -

Aurintricarboxylic acid inhibits influenza virus neuraminidase. (Note: Contextual reference for EC50 comparison in similar assays). Source: Virology Journal (2018). URL:[Link]

-

Pharmacokinetics and Biodistribution of Aurantiamide and Aurantiamide Acetate in Rats. Source: Journal of Agricultural and Food Chemistry (2016). URL:[Link]

Sources

- 1. Isolation of aurantiamide acetate from Arisaema erubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurantiamide acetate from baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Aurantiamide suppresses the activation of NLRP3 inflammasome to improve the cognitive function and central inflammation in mice with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Western Blot Analysis of NF-κB Pathway Modulation by Aurantiamide Acetate

[1]

Introduction & Scientific Rationale

Aurantiamide acetate, a dipeptide derivative isolated from sources such as Baphicacanthus cusia, Clematis chinensis, and marine fungi (Aspergillus sp.), exerts potent anti-inflammatory effects. Its primary mechanism of action involves the suppression of the NF-κB signaling cascade .[1][2]

Under basal conditions, the NF-κB dimer (p65/p50) is sequestered in the cytoplasm by the inhibitor protein IκBα .[2] Upon stimulation (e.g., by LPS or Influenza A virus), the IKK complex phosphorylates IκBα, triggering its ubiquitination and proteasomal degradation. This releases NF-κB p65, allowing it to translocate to the nucleus and transcribe pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).

Mechanism of Action: Research indicates that Aurantiamide acetate acts upstream, effectively inhibiting the phosphorylation of IKK and IκBα . This prevents IκBα degradation and subsequent p65 nuclear accumulation.[2]

Pathway Diagram: Aurantiamide Acetate Intervention

The following diagram illustrates the canonical NF-κB pathway and the specific blockade points of Aurantiamide acetate.

Caption: Schematic of the NF-κB signaling cascade showing Aurantiamide Acetate blocking IKK activation and IκBα phosphorylation.[2][3]

Experimental Design

To scientifically validate the efficacy of Aurantiamide acetate, the experiment must demonstrate a dose-dependent reduction in phosphorylation events and nuclear translocation.

Key Variables[5]

-

Cell Models: BV2 Microglia (neuroinflammation), RAW 264.7 Macrophages (general inflammation), or A549/MDCK (viral models).

-

Stimulant: Lipopolysaccharide (LPS) @ 1 μg/mL (standard for TLR4 activation).

-

Treatment Groups:

-

Vehicle Control: DMSO only (No LPS, No AA).

-

Model Group: LPS (1 μg/mL) + Vehicle.

-

Treatment Groups: LPS + Aurantiamide Acetate (10, 25, 50, 100 μM).

-

Positive Control (Optional): LPS + BAY 11-7082 (known NF-κB inhibitor).

-

Time-Point Strategy

-

Signaling (Phosphorylation): Harvest cells 30–60 minutes post-LPS stimulation. This is the peak window for p-IκBα and p-p65.

-

Downstream Expression: Harvest cells 18–24 hours post-LPS stimulation to detect iNOS and COX-2 protein levels.

Protocol: Sample Preparation & Western Blotting[1]

Phase A: Cell Treatment & Lysis

Critical Step: To fully validate the pathway, you must perform Nuclear/Cytoplasmic Fractionation to prove p65 translocation inhibition, in addition to whole-cell lysis for IκBα.

Reagents

-

Lysis Buffer (Whole Cell): RIPA buffer supplemented with Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin) and Phosphatase Inhibitor Cocktail (Na3VO4, NaF). Note: Phosphatase inhibitors are mandatory to detect p-IκBα.

-

Nuclear Extraction Kit: Commercial kit or hypotonic/hypertonic buffer system.

Workflow

-

Seed Cells: Plate cells in 6-well plates (approx.

cells/well) and incubate overnight. -

Pre-treatment: Replace medium with fresh medium containing Aurantiamide Acetate (10–100 μM). Incubate for 1–3 hours .

-

Stimulation: Add LPS (1 μg/mL) directly to the wells. Incubate for 30 min (for signaling) or 24 h (for iNOS/COX-2).

-

Harvesting:

-

Wash cells

with ice-cold PBS. -

For Whole Lysate: Add 150 μL ice-cold RIPA (+ inhibitors). Scrape, collect, and sonicate (3 cycles, 5s on/off). Centrifuge at 14,000xg for 15 min at 4°C.

-

For Fractionation: Use Nuclear Extraction reagents to separate cytoplasmic supernatant from the nuclear pellet. Resuspend nuclear pellet in high-salt buffer.

-

Phase B: Western Blot Analysis[1][6]

1. Electrophoresis (SDS-PAGE)[4]

-

Gel Percentage:

-

10% SDS-PAGE for p65 (65 kDa), IKK (85 kDa), COX-2 (72 kDa).

-

12% SDS-PAGE for IκBα (39 kDa), β-actin (42 kDa).

-

-

Loading: Load 20–30 μg of protein per lane.

2. Transfer

-

Membrane: PVDF (0.45 μm). Activate with methanol for 1 min.

-

Conditions: Wet transfer at 100V for 90 mins (ice bath) or Semi-dry at 25V for 30 mins.

3. Blocking & Antibody Incubation

-

Blocking: 5% BSA in TBST for 1 hour at Room Temperature (RT). Avoid Non-fat milk for phospho-antibodies as casein can interfere.

-

Primary Antibodies (Overnight at 4°C):

| Target Protein | Molecular Weight | Compartment | Expected Trend (LPS + AA) |

| p-IκBα (Ser32) | 40 kDa | Cytosol | Decrease (Inhibition of degradation signal) |

| Total IκBα | 39 kDa | Cytosol | Increase/Restore (Prevention of degradation) |

| p-p65 (Ser536) | 65 kDa | Nucleus | Decrease (Reduced activation) |

| Total p65 | 65 kDa | Nucleus | Decrease (Reduced translocation) |

| Total p65 | 65 kDa | Cytosol | Increase (Retention in cytoplasm) |

| iNOS | 130 kDa | Whole Cell | Decrease (Downstream suppression) |

| COX-2 | 72 kDa | Whole Cell | Decrease (Downstream suppression) |

| Lamin B1 | 68 kDa | Nuclear Loading Ctrl | Unchanged |

| β-Actin / GAPDH | 42 / 36 kDa | Cyto Loading Ctrl | Unchanged |

-

Secondary Antibodies: HRP-conjugated anti-rabbit/mouse IgG (1:5000) for 1 hour at RT.

4. Detection

-

Use ECL (Enhanced Chemiluminescence) substrate.

-

Capture images using a ChemiDoc system or X-ray film.

Data Analysis & Interpretation

To ensure Trustworthiness and Scientific Integrity , your data must show internal consistency.

Expected Results Matrix

| Marker | LPS Only (Model) | LPS + AA (Treatment) | Biological Interpretation |

| p-IκBα | High | Low | AA blocks IKK-mediated phosphorylation.[4][2][3] |

| Total IκBα | Low (Degraded) | High (Preserved) | AA prevents proteasomal degradation of inhibitor. |

| Nuclear p65 | High | Low | AA prevents transcription factor entry to nucleus.[2] |

| Cytosolic p65 | Low | High | AA sequesters NF-κB in the cytoplasm. |

Troubleshooting Guide

-

No p-IκBα signal: Did you use phosphatase inhibitors? Was the stimulation time too long (>1 hour)? Phosphorylation is transient.

-

High Background: Did you block with Milk instead of BSA for phospho-antibodies? Switch to 5% BSA.

-

Inconsistent Loading: Normalize nuclear targets to Lamin B1 and cytosolic targets to β-actin. Do not use β-actin for nuclear fractions.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow from cell seeding to Western Blot detection.

References

-

Zhou, B., et al. (2017). Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells.[1][5][6] Journal of Ethnopharmacology, 199, 60-67.

-

Kim, Y. S., et al. (2014). Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp.[4][3] SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells.[6] International Immunopharmacology, 23(2), 568-574.

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Aurantiamide. BenchChem Technical Notes.

-

Liu, W., et al. (2015). An in vivo and in vitro assessment of the anti-inflammatory, antinociceptive, and immunomodulatory activities of Clematis terniflora DC.[6] extract, participation of aurantiamide acetate.[4][1][2][3][6][7] Journal of Ethnopharmacology, 169, 287-294.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.kopri.re.kr [repository.kopri.re.kr]

- 5. Aurantiamide acetate from baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. wisdomlib.org [wisdomlib.org]

Application Notes and Protocols for In Vivo Evaluation of Aurantiamide Acetate's Anti-Inflammatory Effects

Introduction: Unveiling the Anti-Inflammatory Potential of Aurantiamide Acetate

Aurantiamide acetate is a dipeptide derivative that has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Preclinical research, including in vitro studies, has indicated that Aurantiamide acetate exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] To translate these promising in vitro findings into potential therapeutic applications, robust validation in relevant in vivo animal models is a critical and indispensable step.

This comprehensive guide provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to effectively evaluate the anti-inflammatory efficacy of Aurantiamide acetate in well-established murine models of inflammation. The protocols herein are designed to be self-validating systems, incorporating key experimental choices grounded in established scientific principles to ensure data integrity and reproducibility.

Core Scientific Principles: Mechanism of Action

The anti-inflammatory activity of Aurantiamide acetate is primarily attributed to its ability to interfere with the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

-

Inhibition of the NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[3] Once in the nucleus, NF-κB initiates the transcription of a host of pro-inflammatory genes. Aurantiamide acetate has been shown to suppress this critical step by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[1]

-

Modulation of MAPK Pathways: The MAPK family, including p38 and JNK, plays a crucial role in regulating the production of inflammatory mediators.[4] Aurantiamide acetate has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli, further contributing to its anti-inflammatory profile.[4]

Caption: Mechanism of Aurantiamide Acetate Action.

In Vivo Animal Models: Protocols and Application Notes

The selection of an appropriate animal model is crucial for elucidating the specific aspects of a compound's anti-inflammatory activity.[5] The following section details protocols for three widely used and robust models of inflammation: Carrageenan-Induced Paw Edema (acute inflammation), Lipopolysaccharide (LPS)-Induced Systemic Inflammation (systemic acute inflammation), and Adjuvant-Induced Arthritis (chronic inflammation).

Carrageenan-Induced Paw Edema in Rodents

This model is a classic and highly reproducible assay for evaluating the efficacy of anti-inflammatory agents against acute inflammation.[6] Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.

Scientific Rationale: This model allows for the assessment of a compound's ability to inhibit the early exudative phase of inflammation. The reduction in paw volume is a direct measure of the anti-edematous and anti-inflammatory effects of the test compound.

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema.

Detailed Protocol:

-

Animal Acclimatization: House male Wistar rats or Swiss albino mice (6-8 weeks old) under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping and Dosing: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control: Administer the vehicle used to dissolve Aurantiamide acetate (e.g., 0.5% carboxymethyl cellulose).

-

Aurantiamide Acetate: Administer Aurantiamide acetate at various doses (e.g., 2.5, 5, and 10 mg/kg) via oral gavage (p.o.).

-

Positive Control: Administer a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).

-

-

Induction of Edema: 30-60 minutes after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

-

Biochemical and Histological Analysis (Optional):

-

At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

-

Homogenize the tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory markers like myeloperoxidase (MPO) activity.[7]

-

Fix a portion of the paw tissue in 10% formalin for histopathological examination to assess inflammatory cell infiltration and tissue damage.[2]

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Aurantiamide Acetate | 2.5 | 0.68 ± 0.04 | 20.0% |

| Aurantiamide Acetate | 5.0 | 0.52 ± 0.03** | 38.8% |

| Aurantiamide Acetate | 10.0 | 0.38 ± 0.02 | 55.3% |

| Indomethacin | 10.0 | 0.35 ± 0.02 | 58.8% |

| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. (Note: Data are hypothetical for illustrative purposes). |

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.[1] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines into the circulation.

Scientific Rationale: This model is ideal for evaluating the systemic anti-inflammatory effects of Aurantiamide acetate. Measuring the reduction in circulating pro-inflammatory cytokines provides a direct indication of the compound's ability to modulate the systemic inflammatory cascade.

Detailed Protocol:

-

Animal Acclimatization and Grouping: Use male ICR or C57BL/6 mice (8-10 weeks old) and acclimatize them for at least one week. Divide them into treatment groups as described for the carrageenan model.

-

Dosing: Administer Aurantiamide acetate (e.g., 2.5, 5, and 10 mg/kg, p.o.) or vehicle one hour before LPS challenge.[1] A positive control such as Dexamethasone (5 mg/kg, i.p.) can be used.

-

Induction of Inflammation: Administer LPS (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[1]

-

Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood via cardiac puncture under anesthesia. Euthanize the animals and collect relevant organs such as lungs and liver.

-

Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

-

Organ Analysis (Optional):

Data Presentation:

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (± SEM) | Serum IL-6 (pg/mL) at 6h (± SEM) |

| Vehicle Control + LPS | - | 2500 ± 210 | 4500 ± 350 |

| Aurantiamide Acetate + LPS | 2.5 | 1850 ± 180 | 3200 ± 280 |

| Aurantiamide Acetate + LPS | 5.0 | 1200 ± 150 | 2100 ± 210 |

| Aurantiamide Acetate + LPS | 10.0 | 850 ± 90 | 1500 ± 160 |

| Dexamethasone + LPS | 5.0 | 700 ± 75 | 1200 ± 130 |

| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control + LPS. (Note: Data are hypothetical for illustrative purposes). |

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.[8][9] Injection of Complete Freund's Adjuvant (CFA) induces a T-cell-mediated autoimmune response resulting in chronic joint inflammation, cartilage degradation, and bone erosion.

Scientific Rationale: This model is crucial for evaluating the therapeutic potential of Aurantiamide acetate in a chronic inflammatory disease setting. It allows for the assessment of the compound's effects on both the clinical signs of arthritis and the underlying pathological changes in the joints.

Experimental Workflow:

Caption: Workflow for Adjuvant-Induced Arthritis.

Detailed Protocol:

-

Animal Acclimatization and Induction: Use female Lewis rats (6-8 weeks old) and acclimatize them for at least one week. On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) into the base of the tail.[8]

-

Grouping and Dosing: On the day of the onset of clinical signs of arthritis (typically around day 10-12), randomly divide the rats into treatment groups. Administer Aurantiamide acetate (e.g., 2.5, 5, and 10 mg/kg, p.o.) or a standard drug like Methotrexate (0.75 mg/kg, i.p., once weekly) daily until the end of the study (e.g., day 28).

-

Clinical Assessment: Monitor the following parameters every 2-3 days:

-

Body Weight: A decrease in body weight is indicative of systemic inflammation.

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer.

-

Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=gross deformity and ankylosis). The maximum score per animal is 16.

-

-

Final Analysis (Day 28):

-

Radiological Analysis: Take X-rays of the hind paws to assess bone and cartilage integrity.

-

Biochemical Analysis: Collect blood to measure serum levels of pro-inflammatory cytokines and rheumatoid factor.

-

Histopathological Analysis: Euthanize the animals and collect the ankle joints. Decalcify, section, and stain the joints with Hematoxylin and Eosin (H&E) to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.[10]

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score on Day 28 (± SEM) | Mean Paw Volume Increase (mL) on Day 28 (± SEM) |

| AIA Control | - | 12.5 ± 0.8 | 1.2 ± 0.1 |

| Aurantiamide Acetate | 2.5 | 9.8 ± 0.7 | 0.9 ± 0.08 |

| Aurantiamide Acetate | 5.0 | 7.2 ± 0.6 | 0.6 ± 0.06 |

| Aurantiamide Acetate | 10.0 | 5.1 ± 0.5 | 0.4 ± 0.05 |

| Methotrexate | 0.75 | 4.5 ± 0.4 | 0.35 ± 0.04 |

| *p<0.05, **p<0.01, ***p<0.001 compared to AIA Control. (Note: Data are hypothetical for illustrative purposes). |

Conclusion and Future Directions

The in vivo models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of Aurantiamide acetate's anti-inflammatory properties. By employing these standardized methods, researchers can generate reliable and reproducible data to elucidate the compound's efficacy in both acute and chronic inflammatory settings. Further investigations could explore the pharmacokinetic and pharmacodynamic relationship of Aurantiamide acetate in these models to optimize dosing regimens. Additionally, mechanistic studies at the tissue level, including detailed analysis of the NF-κB and MAPK signaling pathways in inflamed tissues, will provide deeper insights into its therapeutic potential.

References

-

Fang, Z., et al. (2022). Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice. Evidence-Based Complementary and Alternative Medicine, 2022, 8883457. [Link]

- Posadas, I., et al. (2004). Anti-inflammatory effects of the flavonoid, silymarin, in a model of carrageenan-induced paw edema in rats. Methods and Findings in Experimental and Clinical Pharmacology, 26(7), 519-525.

-

Fang, Z., et al. (2022). Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice. PubMed, [Link]

-

Chondrex, Inc. (2021). Adjuvant-Induced Arthritis Model. [Link]

-

ResearchGate. (n.d.). Histological analysis of paw edema. [Link]

- Bendele, A. (2001). Models of inflammation: adjuvant-induced arthritis in the rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.

- Haj-Mirzaian, A., et al. (2017). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Journal of Medicinal Plants, 16(63), 69-78.

-

ResearchGate. (n.d.). Histological analysis of paw tissue in the carrageenan-induced paw... [Link]

-

ResearchGate. (n.d.). Models of Inflammation: Adjuvant-Induced Arthritis in the Rat. [Link]

-

ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. [Link]

-

Lowe, E., et al. (2010). Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology. Journal of Inflammation, 7, 43. [Link]

-

ResearchGate. (n.d.). Schematic illustration of the MAPK/NF-κB signaling pathway. [Link]

-

Nakao, J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Medical Ultrasonics, 47(2), 289-297. [Link]

-

Chondrex, Inc. (2017). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity in carrageenan-induced paw edema in rats... [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Al-Hadi, A. A. (2019). Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: Application to lipopolysaccharide-induced differential. Neuroendocrinology Letters, 26(2), 127-132. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Matalka, K. Z., et al. (2005). Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: application to lipopolysaccharide-induced differential milieu of cytokines. Neuro endocrinology letters, 26(2), 127–132. [Link]

-

da Silva, J. A. G., et al. (2023). Characterization of Systemic Disease Development and Paw Inflammation in a Susceptible Mouse Model of Mayaro Virus Infection and Validation Using X-ray Synchrotron Microtomography. Viruses, 15(3), 675. [Link]

-

El-Sayed, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(23), 7800. [Link]

-

ResearchGate. (n.d.). Histopathological study of paw tissue. (A) Normal paw tissue showed... [Link]

-

IntechOpen. (2018). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]

-

Di Girolamo, N., et al. (2009). Activation of MAPK Signaling Pathway and NF-κB Activation in Pterygium and Ipsilateral Pterygium-Free Conjunctival Specimens. Investigative Ophthalmology & Visual Science, 50(3), 1056-1063. [Link]

-

Semantic Scholar. (n.d.). Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: application to lipopolysaccharide-induced differential milieu of cytokines. [Link]

Sources

- 1. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nel.edu [nel.edu]

- 6. ijpsr.com [ijpsr.com]

- 7. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adjuvant-Induced Arthritis Model [chondrex.com]

- 9. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preparing Aurantiamide acetate stock solutions for cell culture

Application Note: Optimized Preparation and Handling of Aurantiamide Acetate for In Vitro Cell Culture

Executive Summary

Aurantiamide acetate (AA) is a bioactive dipeptide derivative isolated from Clematis terniflora and Aspergillus species. It exhibits potent anti-inflammatory, antiviral, and antitumor properties, primarily through the inhibition of Cathepsin L/B and the NF-

However, AA is highly hydrophobic (water-insoluble) and prone to precipitation in aqueous cell culture media. This guide provides a standardized, error-proof protocol for solubilizing AA, minimizing experimental variability caused by compound "crash-out" or solvent toxicity.

Compound Profile & Physicochemical Properties

Before handling, verify the compound specifications to ensure accurate molarity calculations.

| Property | Specification | Notes |

| Chemical Name | Aurantiamide Acetate | (S,S)-N-Benzoyl-Phe-Phe-ol Acetate |

| CAS Number | 56121-42-7 | |

| Molecular Weight | 444.52 g/mol | Critical for Molarity Calculation |

| Solubility (DMSO) | ~55 mg/mL (123 mM) | Recommended stock solvent |

| Solubility (Water) | Insoluble | Do not dissolve directly in media |

| Appearance | White Solid/Powder | |

| Storage (Solid) | -20°C | Desiccate; stable for 3 years |

Protocol: Stock Solution Preparation

Objective: Create a high-concentration Master Stock (typically 10 mM or 25 mM) in 100% DMSO.

Calculations

To prepare a 10 mM stock solution:

-

Mass: 1 mg of Aurantiamide Acetate[1]

-

Volume of DMSO:

Step-by-Step Procedure

-

Equilibration: Remove the AA vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator. Why? Opening a cold vial introduces condensation, which hydrolyzes peptide bonds.

-

Weighing: Weigh the desired amount of AA (e.g., 5 mg) into a sterile, amber glass vial. Note: AA is light-sensitive; amber glass is preferred.

-

Solubilization: Add high-grade (cell culture tested) DMSO to the vial.

-

Example: For 5 mg AA, add 1.125 mL DMSO to achieve 10 mM .

-

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear.

-

Sterilization: Do not filter the DMSO stock through a 0.22

m filter yet; high concentrations may bind to the membrane (nylon/PES). Sterilize during the dilution step or use sterile DMSO and aseptic technique.

Storage of Stock

-

Immediate Use: Keep at room temperature.

-

Long-term: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -80°C (stable for ~6 months). -

Warning: At -20°C, DMSO may phase-change slowly, creating concentration gradients. -80°C is superior for uniformity.

Protocol: Preparation of Working Solutions (Cell Culture)

Objective: Dilute the stock into culture media without precipitating the hydrophobic peptide, while keeping final DMSO concentration < 0.5% (ideally < 0.1%).

Target Working Concentration: 10

The "Intermediate Step" Method (Recommended)

Directly spiking 10 mM DMSO stock into aqueous media often causes local precipitation (a white cloud) where the droplet hits the water. Use an intermediate dilution.

-

Prepare Intermediate (10x):

-

Dilute the 10 mM DMSO stock 1:100 into serum-free media or PBS to create a 100

M intermediate . -

Note: If precipitation occurs here, use media containing 1-5% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein to stabilize the hydrophobic peptide.

-

-

Final Dilution:

-

Add the Intermediate solution to your cell culture wells to reach the final concentration (e.g., 10

M).

-

-

Vehicle Control:

-

Prepare a "DMSO-only" control matching the exact volume used in the treatment group.

-

Dilution Table (Example for 10

| Step | Source | Solvent | Dilution Factor | Final Conc.[2] | DMSO % |

| Stock | Powder | 100% DMSO | - | 10 mM | 100% |

| Intermediate | 10 | 990 | 1:100 | 100 | 1% |

| Well Treatment | 100 | 900 | 1:10 | 10 | 0.1% |

Biological Mechanism & Visualization

Aurantiamide acetate acts as a dual inhibitor. It targets cysteine proteases (Cathepsins) and suppresses the NF-

Pathway Diagram: AA Mechanism of Action

Figure 1: Mechanism of Action of Aurantiamide Acetate. The compound inhibits Cathepsin proteases (blocking viral entry) and prevents the degradation of IκB, thereby locking NF-κB in the cytoplasm and suppressing inflammatory gene expression.

Troubleshooting & FAQ

Q: The solution turned cloudy when added to the media.

-

Cause: Rapid precipitation of the hydrophobic peptide.

-

Fix: Do not add 100% DMSO stock directly to the well. Use the "Intermediate Step" (Section 4). Ensure the media is warm (37°C) before addition.

Q: Can I store the diluted working solution?

-

Answer: No. Peptide derivatives in aqueous media are subject to hydrolysis and adsorption to plastic surfaces. Prepare working solutions immediately before use.

Q: What is the maximum safe DMSO concentration?

-

Answer: For most cell lines (e.g., RAW264.7, A549), keep DMSO < 0.1% (v/v). Sensitive primary cells may require < 0.05%. Always run a "Vehicle Control" to normalize data.

References

-

PubChem. (2023). Compound Summary: Aurantiamide Acetate (CID 10026486).[3] National Library of Medicine. Retrieved from [Link]

-

Zhou, X., et al. (2022). Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

Li, Y., et al. (2017). Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway.[4] Journal of Ethnopharmacology. Retrieved from [Link]

Sources

- 1. Aurantiamide acetate | Cysteine Protease | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aurantiamide Acetate | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aurantiamide acetate from baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Aurantiamide Acetate for Inhibiting Autophagic Flux in Cancer Cells

[1][2]

Abstract & Introduction

Aurantiamide Acetate (AA) is a dipeptide alkaloid (isolated from sources such as Aspergillus penicilloides and Clematis terniflora) that has emerged as a potent chemical tool for manipulating autophagic flux.[1] Unlike upstream mTOR inhibitors (e.g., Rapamycin) that induce autophagy, AA acts as a late-stage autophagy inhibitor .[1]

In cancer research, the "Goldilocks" paradox of autophagy is critical: while basal autophagy suppresses tumor initiation, established tumors often upregulate autophagy to survive metabolic stress and chemotherapy. Therefore, blocking this survival mechanism is a high-value therapeutic strategy.[1]

Mechanism of Action: AA functions primarily as a specific inhibitor of Cathepsin B and L , the lysosomal cysteine proteases responsible for the final degradation of autophagic cargo. By inhibiting these enzymes, AA does not stop the formation of autophagosomes; rather, it causes a "traffic jam" where autophagosomes fuse with lysosomes but cannot degrade their contents. This leads to the accumulation of non-functional autolysosomes, metabolic collapse, and subsequent apoptosis.

Mechanism of Action: The Autophagic Flux Blockade[4]

To effectively use AA, one must understand where it intercepts the pathway. The diagram below illustrates the specific node of inhibition compared to other common modulators.

Figure 1: Aurantiamide Acetate acts downstream of autophagosome formation, specifically inhibiting lysosomal Cathepsins B/L to block cargo degradation.[1]

Experimental Protocols

Protocol 1: The "Flux Clamp" Validation (Western Blot)

Purpose: To distinguish between autophagy induction and blockade. Principle: If AA induces autophagy, adding a known blocker (Bafilomycin A1) should further increase LC3-II levels.[1] If AA blocks autophagy, adding Bafilomycin A1 (which also blocks) will result in no significant additive effect (saturation).[1]

Reagents:

-

Aurantiamide Acetate (AA): Dissolve in DMSO to 25 mM stock.[1] Store at -20°C.

-

Bafilomycin A1 (BafA1): Lysosomal pH neutralizer (Control Blocker).[1]

-

Antibodies: Anti-LC3B (monitor LC3-I to LC3-II conversion), Anti-p62/SQSTM1.[1]

Procedure:

-

Seeding: Seed cancer cells (e.g., U87, HeLa, U2OS) at

cells/well in a 6-well plate. Incubate overnight. -

Treatment Groups:

-

Control: DMSO only.

-

AA Only: 25

M and 50 -

BafA1 Only: 100 nM BafA1 for the last 4h of experiment (Positive Control).

-

AA + BafA1: 50

M AA (24h) + 100 nM BafA1 (last 4h).

-

-

Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer with protease inhibitors.

-

Western Blot Analysis:

Data Interpretation:

| Marker | AA Treatment Effect | Interpretation |

| LC3-II | Significant Increase | Accumulation of autophagosomes.[2][1][3] |

| p62 (SQSTM1) | Increase | Blocked degradation. (If autophagy were induced, p62 would decrease).[1] |

| AA + BafA1 | No Additive Effect | Confirms AA blocks the pathway (flux is already maxed out). |

Protocol 2: Visualization of Lysosomal Dysfunction (Confocal Microscopy)

Purpose: To visualize the accumulation of acidic autophagic vacuoles. Reagents: Acridine Orange (AO) or LysoTracker Red.[1]

Procedure:

-

Seeding: Seed cells on sterile glass coverslips.

-

Treatment: Treat with AA (25-50

M) for 24h. -

Staining:

-

Wash cells with PBS.[1]

-

Incubate with Acridine Orange (1

g/mL) for 15 min at 37°C.

-

-

Imaging:

-

AO Behavior: AO emits green fluorescence in the cytoplasm (neutral pH) and red fluorescence in acidic vesicles (lysosomes/autolysosomes).[1]

-

Observation: AA treatment typically increases the volume and number of Red acidic vacuoles (AVOs), indicating that fusion occurs and acidity is maintained, but degradation (enzyme activity) is stalled.

-

Protocol 3: Functional Cytotoxicity (MTT/CCK-8 Assay)

Purpose: To determine the

Procedure:

-

Seeding: 5,000 cells/well in 96-well plates.

-

Dose-Response: Treat with AA gradient: 0, 5, 10, 25, 50, 75, 100

M. -

Timing: Incubate for 24h and 48h.

-

Readout: Add MTT or CCK-8 reagent; measure absorbance.[1]

-

Calculation: Plot % Viability vs. Log[Concentration].

-

Expected

: Typically 20–50

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| LC3-I/II bands not separated | Gel percentage too low | Use 15% SDS-PAGE or 4-20% gradient gels.[1] |

| High toxicity in controls | DMSO concentration > 0.1% | Ensure final DMSO concentration is < 0.1% in all wells. |

| Inconsistent LC3 levels | Cell confluency effects | Autophagy is sensitive to contact inhibition. Harvest at 70-80% confluency. |

| Precipitation of AA | Hydrophobicity | Warm the 25 mM stock to 37°C and vortex vigorously before diluting in media. |

References

-

Yang, P., et al. (2015). Aurantiamide acetate suppresses the growth of malignant gliomas in vitro and in vivo by inhibiting autophagic flux.[2] Journal of Cellular and Molecular Medicine, 19(5), 1055-1064.[1][4] [1]

-

Barth, S., et al. (2010). Autophagy: assays and artifacts. Journal of Pathology, 221(2), 117-124.[1] (Guidance on Flux Clamp).

-

Mizushima, N., et al. (2010). Methods in mammalian autophagy research. Cell, 140(3), 313-326.[1] [1]

-

Selleck Chemicals. Aurantiamide Acetate Product Data & Solubility.

Sources

Application Note: High-Throughput Cytopathic Effect (CPE) Inhibition Assay for Antiviral Screening

[1]

Introduction: The Phenotypic Advantage

In the landscape of antiviral drug discovery, the Cytopathic Effect (CPE) Inhibition Assay remains the "gold standard" for primary phenotypic screening. Unlike target-based assays that look for inhibitors of a specific enzyme (e.g., protease or polymerase), the CPE assay interrogates the entire viral replication cycle. It answers the most critical biological question: Does this compound prevent the virus from killing the host cell?

This guide provides a rigorous, field-proven methodology for performing CPE inhibition assays in a 96-well format. It integrates critical pre-assay validation steps (TCID50 determination) often overlooked in standard protocols, ensuring your data is not just reproducible, but robust enough for IND-enabling studies.

Principle of the Assay

The assay relies on the ability of cytopathogenic viruses to cause morphological changes and cell death (CPE) in susceptible host cells.[1]

-

Virus Control (VC): Cells are infected with the virus. The virus replicates, causing lysis or apoptosis. Viability

0%. -

Cell Control (CC): Uninfected cells grow normally. Viability

100%. -

Test Condition: Cells are infected and treated with the compound. If the compound is antiviral, it blocks CPE, restoring cell viability towards 100%.

Readout: Cell viability is quantified using metabolic dyes (e.g., MTS, CCK-8, Resazurin) or ATP luminescence. The optical density (OD) or luminescence signal is directly proportional to the number of surviving cells.

Pre-Assay Validation: The Foundation of Trust

You cannot run a valid inhibition assay without knowing the exact infectious titer of your virus stock. Using an arbitrary volume of virus leads to "over-killing" (masking weak antivirals) or "under-killing" (false positives).

TCID50 Determination (Reed-Muench Method)

Before screening, determine the 50% Tissue Culture Infectious Dose (TCID50) .

-

Protocol: Prepare 10-fold serial dilutions of your virus stock (

to -

Calculation: Use the Reed-Muench formula to calculate the endpoint.

Expert Insight: For the inhibition assay, use a viral dose of 100 TCID50 per well . This guarantees that untreated wells will experience 100% cell death, providing a robust dynamic range for your assay.

Experimental Workflow & Plate Design

Visualizing the Workflow

The following diagram outlines the critical path from cell seeding to data analysis.

Figure 1: Step-by-step workflow for the CPE Inhibition Assay. Note the parallel "Drug Toxicity" control required for Selectivity Index calculation.

The "Edge Effect" Mitigation Strategy

Evaporation in outer wells of 96-well plates causes thermal gradients and volume loss, leading to noisy data.

-

Action: Do not use the outer perimeter wells (Rows A/H, Columns 1/12) for data.

-

Protocol: Fill these wells with 200 µL of sterile PBS or water. This acts as a humidity barrier.

Detailed Protocol

Materials

-

Cells: Susceptible host line (e.g., Vero E6 for Coronaviruses, MDCK for Influenza).

-

Reagents: MTS, XTT, or CCK-8 reagent (preferred over MTT to avoid solubilization steps).

-

Plate: 96-well clear bottom, tissue-culture treated.

Step 1: Cell Seeding[4]

-

Harvest exponential phase cells.

-

Seed cells at a density optimized to reach 90% confluency after 24 hours (typically

to -

Crucial Step: Allow plates to sit at Room Temperature (RT) for 30-60 minutes before moving to the incubator. This promotes even cell distribution and reduces "clumping" in the center of wells.

Step 2: Compound Preparation

-

Prepare a stock solution of the test compound (usually in DMSO).

-

Perform serial dilutions (e.g., 2-fold or half-log) in maintenance media (2% FBS).

-

DMSO Limit: Ensure final DMSO concentration on cells is

to avoid non-specific toxicity.

Step 3: Infection and Treatment[5]

-

Virus Addition: Add 50 µL of diluted virus (containing 100 TCID50 ) to all "Test" and "Virus Control" wells.

-

Compound Addition: Immediately add 50 µL of the diluted compound to the "Test" wells.

-

Note: For "Cell Control" wells, add 100 µL of media only.

-

Note: For "Toxicity Control" wells, add 50 µL media + 50 µL compound (No virus).

-

-

Final Volume: 100 µL/well.

Step 4: Incubation & Readout[4][5]

-

Incubate at 37°C, 5% CO2 for the standard duration of the virus (typically 3–5 days).[2]

-

Monitoring: Check daily under a microscope. The assay is ready to stop when the Virus Control wells show >90% CPE (rounding, detachment, lysis).

-

Staining: Add 10-20 µL of CCK-8 or MTS reagent to each well. Incubate for 1–4 hours.

-

Measurement: Measure Absorbance at 450 nm (for CCK-8/XTT) or 490 nm (for MTS).

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the raw Optical Density (OD) values using the controls.

- : Absorbance of the well with Drug + Virus.

- : Average Absorbance of Virus Control (0% viability).

- : Average Absorbance of Cell Control (100% viability).

The Selectivity Index (SI)

A compound is only useful if it kills the virus without killing the host. You must calculate two values:

-

EC50 (Effective Concentration 50%): Concentration providing 50% inhibition of viral CPE.[3][4]

-

CC50 (Cytotoxic Concentration 50%): Concentration reducing cell viability by 50% (in the absence of virus).[3][5]

| SI Value | Interpretation | Action |

| < 1 | Toxic | Discard. The drug kills cells faster than the virus. |

| 1 - 10 | Weak/Moderate | Optimization required. Likely off-target effects. |

| > 10 | Active | Hit. Proceed to secondary assays (e.g., Plaque Reduction). |

| > 50 | Excellent | Lead Candidate. High safety margin. |

Troubleshooting & Optimization

False Positives (The "Fixation" Artifact)

-

Issue: Some compounds fix the cell monolayer (like formalin), making them look "alive" in crystal violet stains, or they chemically reduce MTT/MTS without cellular metabolism.

-

Solution: Always perform a cell-free control (Media + Drug + Dye). If this turns color, your drug interacts with the dye. Switch to an ATP-based assay (e.g., CellTiter-Glo) which is less prone to chemical interference.

Inconsistent Replicates

-

Issue: High standard deviation between wells.

-

Cause: Pipetting error or "Edge Effect".

-